REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)[N:13]=1>C1COCC1>[CH3:7][NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=2)[N:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CNC=1SC=C(N1)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Add EtOAc (50 mL), stir vigorously for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quench by slow addition of water (0.5 mL), 5N aqueous NaOH (5 mL) and additional water (1.5 mL)
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC=C(N1)C1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |